molecular formula C23H22N2O2 B12502088 2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

Katalognummer: B12502088
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: VITZOVGJWBYTLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a propane linker with azanylylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of appropriate aldehydes with amines under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the azanylylidene linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in quinones, while reduction of the azanylylidene groups yields amines .

Wissenschaftliche Forschungsanwendungen

2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azanylylidene groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Similar structure but with bromine substituents.

    2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-methylphenol): Similar structure but with methyl substituents.

Uniqueness

2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is unique due to its specific combination of phenol and azanylylidene groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C23H22N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-[[1-[(2-hydroxyphenyl)methylideneamino]-1-phenylpropan-2-yl]iminomethyl]phenol

InChI

InChI=1S/C23H22N2O2/c1-17(24-15-19-11-5-7-13-21(19)26)23(18-9-3-2-4-10-18)25-16-20-12-6-8-14-22(20)27/h2-17,23,26-27H,1H3

InChI-Schlüssel

VITZOVGJWBYTLI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=CC=C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.